molecular formula C6H6FN3O B13134123 4-Fluoro-N-hydroxypicolinimidamide

4-Fluoro-N-hydroxypicolinimidamide

Cat. No.: B13134123
M. Wt: 155.13 g/mol
InChI Key: XYOYWDHGCWCHNY-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxypicolinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3O It is a derivative of picolinimidamide, where a fluorine atom is substituted at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by fluorination using tetrafluoroborate salts . Another approach is the direct fluorination of picolinimidamide derivatives using electrophilic fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production of 4-Fluoro-N-hydroxypicolinimidamide may involve large-scale Schiemann reactions or other fluorination techniques that can be scaled up. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxypicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Fluoro-N-hydroxypicolinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways. For example, fluorinated nucleosides can inhibit viral RNA polymerases by mimicking natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-hydroxypicolinimidamide is unique due to its combination of a fluorine atom and a hydroxylamine group on a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other fluorinated compounds .

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6FN3O/c7-4-1-2-9-5(3-4)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

XYOYWDHGCWCHNY-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1F)/C(=N/O)/N

Canonical SMILES

C1=CN=C(C=C1F)C(=NO)N

Origin of Product

United States

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